molecular formula C22H20FN5O3S2 B2613466 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171492-54-8

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

カタログ番号: B2613466
CAS番号: 1171492-54-8
分子量: 485.55
InChIキー: JHKBYOHOQOTETB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H20FN5O3S2 and its molecular weight is 485.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a novel synthetic molecule that has garnered attention due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A cyclopropyl group, which is known for its ability to enhance the pharmacokinetic properties of drugs.
  • A sulfamoyl moiety, which is commonly associated with antibacterial and enzyme inhibitory activities.
  • A benzamide backbone that contributes to its stability and interaction with biological targets.

The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The sulfamoyl group is known for inhibiting enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown strong inhibitory effects against these enzymes, indicating potential applications in treating conditions like Alzheimer's disease and bacterial infections .
  • Kinase Inhibition : Recent research indicates that this compound may inhibit receptor tyrosine kinases (RTKs), particularly DDR1/2, which are implicated in fibrotic diseases. The compound demonstrated low toxicity and favorable pharmacokinetic properties in animal models .
  • Antibacterial Activity : Preliminary screening has suggested that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Case Studies

  • Antiviral Activity : A study highlighted the antiviral potential of similar compounds in inhibiting HIV integrase, suggesting that modifications in the molecular structure could enhance efficacy against viral targets .
  • In Vivo Efficacy : In animal models, the compound showed promising results in reducing fibrosis through DDR inhibition, outperforming established treatments like nintedanib in terms of safety and efficacy .

Biological Activity Data

The following table summarizes key biological activities reported for the compound and its derivatives:

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AcetylcholinesteraseEnzyme Inhibition2.14 ± 0.003
UreaseEnzyme Inhibition1.13 ± 0.003
DDR1/2 KinasesTyrosine Kinase Inhibition<10
AntibacterialSalmonella typhiModerate

Discussion

The biological activity of This compound suggests a multifaceted approach to therapeutic applications, particularly in enzyme inhibition and kinase targeting. The structural features contribute significantly to its bioactivity, making it a candidate for further development.

特性

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S2/c1-13-12-19(28(26-13)22-25-20-17(23)4-3-5-18(20)32-22)24-21(29)14-6-10-16(11-7-14)33(30,31)27(2)15-8-9-15/h3-7,10-12,15H,8-9H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKBYOHOQOTETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。